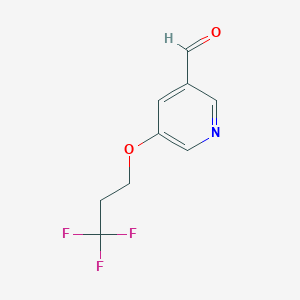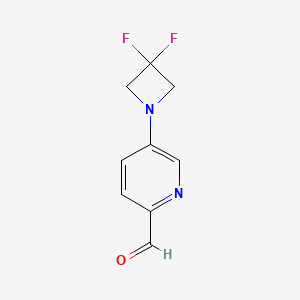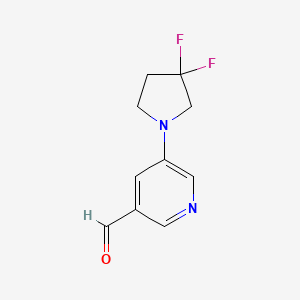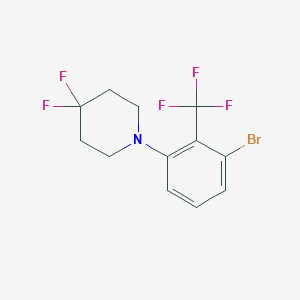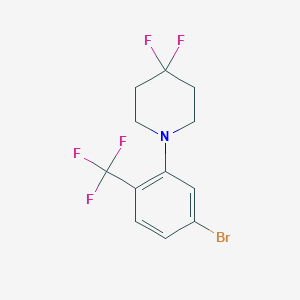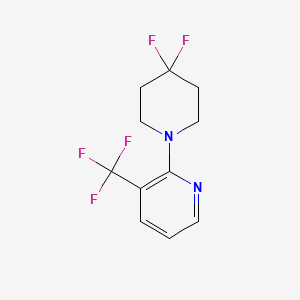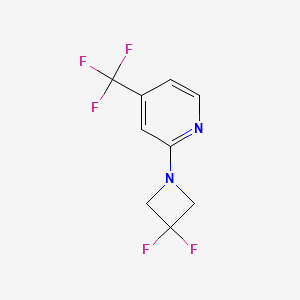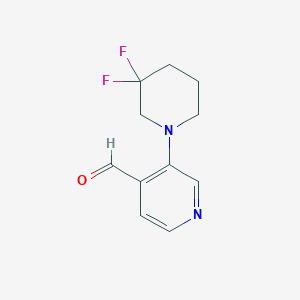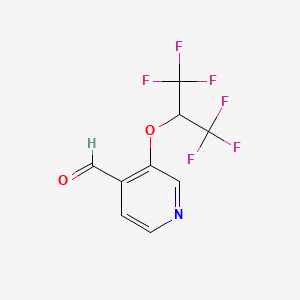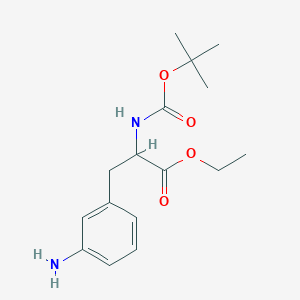
3-氨基-N-(叔丁氧羰基)苯丙氨酸乙酯
描述
Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an ethyl ester group, an amino group, and a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
科学研究应用
Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate is widely used in scientific research, including:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of pharmaceutical compounds due to its stability and reactivity.
Chemical Biology: Employed in studies involving enzyme-substrate interactions and protein modifications.
Industrial Applications: Used in the production of fine chemicals and intermediates for various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate typically involves the protection of the amino group of phenylalanine with a BOC group, followed by esterification. One common method includes:
Protection of the Amino Group: The amino group of phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The protected amino acid is then esterified using ethanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The BOC group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.
Deprotection: Achieved using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Reactions often involve reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Deprotection: Yields the free amine and carbon dioxide.
Substitution: Forms various amide derivatives depending on the reagents used.
作用机制
The mechanism of action of ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate involves its reactivity as an amino acid derivative. The BOC group provides stability during synthetic processes, while the amino group can participate in various chemical reactions. The compound’s molecular targets and pathways depend on its specific application, such as peptide bond formation in peptide synthesis .
相似化合物的比较
Similar Compounds
- Methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate is unique due to its specific combination of functional groups, which provide both stability and reactivity. The presence of the ethyl ester group distinguishes it from similar compounds, offering different reactivity and solubility properties .
属性
IUPAC Name |
ethyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10,17H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMMVVJXYVGHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


